2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
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Overview
Description
2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of thioxopyrimidines.
Preparation Methods
The synthesis of 2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide typically involves cyclization reactions. The most common methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . Industrial production methods often utilize these cyclization reactions due to their efficiency and ability to produce high yields of the desired compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include sulfur-containing reagents and halogen derivatives. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit CDK2/cyclin A2, which is an appealing target for cancer treatment . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide include other thioxopyrimidines and their condensed analogs. These compounds share similar biological activities and chemical properties but may differ in their specific applications and effectiveness . Some examples of similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S/c1-16-8-7-11-18(14-16)28-24(30)23-22(19-12-5-6-13-20(19)31-23)27-25(28)32-15-21(29)26-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAKBPISSWWWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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